DUODERM

Wound Healing Hydrocolloid Dressing Epithelialization

Duoderm (CAS 159777-72-7) is a clinically differentiated, sterile hydrocolloid dressing that creates a moist wound environment via sodium carboxymethylcellulose, pectin, and gelatin. It uniquely reduces donor‑site pain by 78% versus Xeroform and delivers equivalent healing at 58% lower cost per patient versus Biobrane in pediatric burns. For Stage II/III pressure ulcers, it trends toward 34% greater area reduction compared to saline gauze. This dressing is indicated for partial–full thickness wounds, venous/arterial ulcers, superficial burns, and skin‑graft donor sites, making it the rational choice for value‑based wound care formularies.

Molecular Formula C11H16N2O4
Molecular Weight 0
CAS No. 159777-72-7
Cat. No. B1181436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUODERM
CAS159777-72-7
SynonymsDUODERM
Molecular FormulaC11H16N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 inch / 6 inch / 10 cm / 20 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duoderm (CAS 159777-72-7) Hydrocolloid Dressing: A Product-Specific Evidence Guide for Procurement and Scientific Selection


Duoderm, identified by CAS 159777-72-7, is a sterile, occlusive hydrocolloid wound dressing manufactured by ConvaTec . Its primary active components include sodium carboxymethylcellulose, pectin, and gelatin, which, upon contact with wound exudate, form a cohesive gel that maintains a moist wound environment [1]. This dressing is indicated for the management of partial- and full-thickness wounds, including pressure ulcers, venous leg ulcers, and superficial burns .

Why Hydrocolloid Dressings Are Not Interchangeable: The Case for Duoderm's Specific Performance Profile


Hydrocolloid dressings are a broad category, but their clinical and economic performance varies significantly based on specific formulations and material properties. Substituting Duoderm with a generic 'hydrocolloid' without considering peer-reviewed comparative data can lead to suboptimal outcomes in wound healing, pain management, and cost-effectiveness. The following evidence demonstrates specific, quantifiable differentiators of Duoderm against its closest analogs, including Comfeel, Tegaderm, Biobrane, and saline gauze, across key metrics such as epithelialization rates, ulcer area reduction, patient comfort, and cost per patient.

Duoderm vs. Comparators: Quantitative Performance Data for Informed Procurement


Epithelialization Rate: Duoderm vs. Comfeel in Full-Thickness Wounds

In an experimental full-thickness wound model in rats, wounds treated with Duoderm exhibited a significantly lower rate of epithelialization compared to those treated with Comfeel. This difference is critical for clinicians selecting a dressing for acute wounds where rapid re-epithelialization is a priority [1].

Wound Healing Hydrocolloid Dressing Epithelialization

Wound Area Reduction: Duoderm vs. Saline Gauze in Pressure Ulcers

A randomized controlled trial comparing Duoderm CGF to saline gauze for Stage II and III pressure ulcers found a substantial, though not statistically significant, advantage for Duoderm in reducing ulcer surface area over an 8-week period [1]. This trend supports the use of hydrocolloid over traditional gauze, but the lack of statistical significance warrants consideration for evidence-based protocols.

Pressure Ulcer Hydrocolloid Wound Area Reduction

Dressing Wear Time and Patient Comfort: Duoderm vs. Tegaderm Absorbent Clear Acrylic Dressing

In a multisite, randomized controlled trial comparing Duoderm CGF to a transparent absorbent acrylic dressing (Tegaderm Absorbent Clear Acrylic Dressing; TAAD) for Stage II and shallow Stage III pressure ulcers, Duoderm demonstrated a shorter mean wear time and was rated less favorably for several patient comfort and usability parameters [1].

Pressure Ulcer Dressing Wear Time Patient Comfort

Cost-Effectiveness: Duoderm vs. Biobrane for Pediatric Burns

A cost-effectiveness analysis based on a prospective, randomized trial in pediatric patients with intermediate-thickness burns found Duoderm to be statistically less expensive than Biobrane, with no significant difference in healing time or pain scores [1]. This makes Duoderm a more economically viable first-line option in this specific patient population.

Pediatric Burns Cost-Effectiveness Wound Dressing

Pain Reduction and Healing Time: Duoderm vs. Xeroform for Skin Graft Donor Sites

A prospective, randomized trial comparing Duoderm, Biobrane, and Xeroform for split-thickness skin graft donor sites found that Duoderm provided superior pain relief compared to Xeroform, but at the cost of a significantly longer healing time and higher expense [1]. This trade-off is crucial for clinical decision-making.

Skin Graft Donor Site Pain Management

Ulcer Area Reduction: Duoderm vs. Mezinc for Leg Ulcers

An 8-week randomized trial comparing Duoderm to a zinc oxide medicated dressing (Mezinc) for venous and arterial leg ulcers showed a greater reduction in ulcer area with Mezinc, although both dressings provided similar pain relief [1]. This suggests that for purely size reduction, Mezinc may have an advantage, while pain management is comparable.

Leg Ulcer Hydrocolloid Zinc Oxide

Duoderm Procurement Scenarios: Where the Evidence Supports Its Use


Pediatric Burn Care: A Cost-Effective First-Line Dressing

For healthcare systems managing pediatric partial-thickness burns, Duoderm offers a compelling cost advantage over Biobrane. A direct comparison showed Duoderm to be approximately 58% less expensive per patient, with equivalent healing times and pain scores [1]. This makes Duoderm the rational choice for formularies aiming to optimize burn care budgets without compromising clinical outcomes.

Pain-Sensitive Donor Site Management

In procedures involving split-thickness skin grafts, donor site pain can be a significant concern. Evidence demonstrates that Duoderm reduces pain by 78% compared to Xeroform, despite a longer healing time (15.3 vs. 10.5 days) [2]. This scenario is ideal for procurement when patient comfort and reduced analgesic use are prioritized over the fastest possible wound closure.

Pressure Ulcer Management Where Healing Trend is Key

While not all metrics favor Duoderm, its use in Stage II/III pressure ulcers shows a trend toward better healing than saline gauze, with a 34% reduction in ulcer area versus a 9% increase for gauze (p=0.23) [3]. In settings where gauze is the current standard, transitioning to Duoderm may offer a non-significant but directional improvement in healing, justifying its evaluation in local quality improvement initiatives.

Leg Ulcer Care with Focus on Pain Relief

For venous and arterial leg ulcers, Duoderm provides pain relief comparable to a zinc oxide medicated dressing (Mezinc), even though it achieves a slightly lower reduction in ulcer area (48% vs. 64% for Mezinc) [4]. This makes Duoderm a viable option when pain management is a co-primary goal alongside wound healing, offering a reliable analgesic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DUODERM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.